N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand, has been elucidated by multinuclear NMR spectroscopy (1H, 13C, 31P NMR) and elemental analysis .Chemical Reactions Analysis
In a related compound, the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .Scientific Research Applications
Electrochromic Properties
- Novel Anodic Electrochromic Aromatic Polyamides : A study by Chang and Liou (2008) discusses aromatic polyamides with pendent units that show strong UV-vis absorption and photoluminescence, indicating potential applications in electrochromic devices (Chang & Liou, 2008).
Synthesis and Characterization of Aromatic Polyamides
- Aromatic Polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide : Choi and Jung (2004) prepared new aromatic polyamides containing n-alkylphenylimide units, highlighting the enhanced thermal stability and solubility, which can be crucial in material science (Choi & Jung, 2004).
Novel Pyrido and Thieno Pyrimidines Synthesis
- Synthesis of Novel Pyrido and Thieno Pyrimidines : A study by Bakhite et al. (2005) on the synthesis of various pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles presents a potential for developing new chemotherapeutic agents (Bakhite, Al‐Sehemi, & Yamada, 2005).
Synthesis of Heterocycles
- Condensation for N,O- and N,N-Heterocycles : Moskvina, Shilin, and Khilya (2015) explored the synthesis of various heterocycles, which are essential in the development of pharmaceuticals (Moskvina, Shilin, & Khilya, 2015).
Synthesis of Antitumor Agents
- Dasatinib Synthesis : The synthesis of dasatinib, an antitumor agent, as discussed by Zang Jia-liang, Chen Yi-fen, and Jie Yafei (2009), shows the application in medicinal chemistry (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).
Crystal Structure Analysis
- Crystal Structure of N-(4-acetylphenyl)quinoline-3-carboxamide : The study by Polo-Cuadrado et al. (2021) on the crystal structure of a related compound could provide insights into molecular modeling and drug design (Polo-Cuadrado et al., 2021).
HIV Integrase Inhibitors
- Dihydroxypyrimidine Carboxamides as HIV Integrase Inhibitors : Summa et al. (2006) discuss the development of potent and selective HIV integrase inhibitors, a crucial area in HIV/AIDS treatment (Summa et al., 2006).
Bioactive Pyridine Compounds
- Synthesis and Characterization of Selective Pyridine Compounds : Abdel-Raheem et al. (2021) synthesized bioactive pyridine compounds with potential applications in pest control (Abdel-Raheem et al., 2021).
Anticancer and Anti-inflammatory Agents
- Novel Pyrazolopyrimidines as Anticancer Agents : Rahmouni et al. (2016) developed pyrazolopyrimidines derivatives, highlighting their potential in cancer therapy and inflammation control (Rahmouni et al., 2016).
Environmental Fate of Degradation Products
- Environmental Fate of Alkylphenol Ethoxylate Surfactants : Hawrelak, Bennett, and Metcalfe (1999) examined the environmental fate of certain non-ionic surfactants, essential for assessing environmental impact (Hawrelak, Bennett, & Metcalfe, 1999).
Analgesic and Antiparkinsonian Activities
- Synthesis and Activities of Pyridine Derivatives : Amr, Maigali, and Abdulla (2008) discuss the synthesis of pyridine derivatives with potential analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).
Peptide Synthesis
- Protection of Carboxamide Functions for Peptide Synthesis : Sieber and Riniker (1991) address the protection of carboxamide functions in peptide synthesis, a crucial technique in peptide drug development (Sieber & Riniker, 1991).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding or π-stacking .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving similar aromatic compounds . .
Pharmacokinetics
The compound’s molecular weight (177.20) suggests it may have suitable bioavailability , but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.
Result of Action
Given the lack of specific target identification, it is challenging to predict the precise molecular and cellular effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .
Future Directions
Research in the field of pyrimidines is ongoing, with numerous methods for the synthesis of pyrimidines being described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that there could be potential for future research and development in this area.
Properties
IUPAC Name |
N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-3-21-14-8-13(16-9-17-14)15(20)18-12-6-4-11(5-7-12)10(2)19/h4-9H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKBSYYYQHOJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.